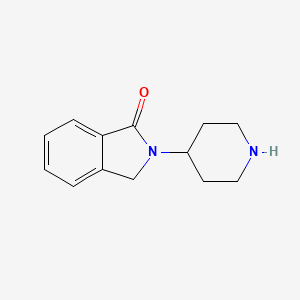

2-(Piperidin-4-yl)isoindolin-1-one

Description

Significance of Isoindolinone and Piperidine (B6355638) Core Structures in Chemical Biology and Medicinal Chemistry

The isoindolinone core, a bicyclic structure featuring a fused benzene (B151609) and γ-lactam ring, is a privileged scaffold in medicinal chemistry. nih.gov It is a key component in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. clockss.org The isoindolinone framework's rigid structure and capacity for diverse substitutions make it an attractive starting point for the design of targeted therapeutic agents. nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. clockss.orgnih.gov Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions allow it to effectively bind to a multitude of biological targets. nih.gov The piperidine moiety is integral to drugs with applications spanning from neuropsychiatry to infectious diseases. nih.gov

Prevalence of Isoindolinone and Piperidine Motifs in Natural Products and Synthetic Compounds for Research

The isoindolinone skeleton is found in a number of naturally occurring compounds with diverse biological activities. nih.gov For instance, the aporhoeadane alkaloids, such as chilenine, isolated from certain plant species, feature this core structure. nih.gov In the realm of synthetic compounds, the isoindolinone motif is famously present in thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, which are used in the treatment of multiple myeloma. preprints.orgmdpi.com

The piperidine ring is even more widespread in nature, appearing in a vast array of alkaloids. nih.gov Its presence in synthetic pharmaceuticals is extensive, with numerous approved drugs incorporating this heterocycle. The diverse applications of piperidine-containing compounds underscore their importance as a building block in drug design. scielo.br

Overview of Academic Research Perspectives for Isoindolinone-Piperidine Hybrid Architectures

The deliberate fusion of the isoindolinone and piperidine scaffolds into a single molecule, as seen in 2-(piperidin-4-yl)isoindolin-1-one, is an active area of research. Scientists are exploring the potential for these hybrid structures to yield novel biological activities or to enhance existing ones.

A notable area of investigation is the development of new antibacterial agents. In one study, a series of novel isoindolin-1-one (B1195906) derivatives containing a piperidine moiety were synthesized and evaluated for their activity against various bacterial and fungal pathogens. nih.govacs.org Several of these compounds demonstrated significant antibacterial activity, particularly against phytopathogenic bacteria. nih.govacs.org For example, one of the synthesized derivatives, designated as Y8, exhibited a potent effect against Xanthomonas oryzae pv. oryzae (Xoo), with a half-maximal effective concentration (EC50) of 21.3 μg/mL. nih.govacs.org Further investigation through molecular docking suggested that this compound effectively binds within the active site of a target protein. nih.govacs.org

Another research avenue for isoindolinone-based compounds, some of which incorporate nitrogen-containing heterocyclic rings like piperidine, is in the field of neurodegenerative diseases. Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed inhibitory activity against AChE, with the most active compound having an IC50 value of 0.91 μM. nih.gov While not a direct piperidine linkage to the isoindolinone nitrogen, this highlights the potential of combining these structural concepts.

The synthesis of such hybrid molecules is also a focus of academic research, with various synthetic routes being developed to efficiently construct the this compound scaffold and its analogues. clockss.org These synthetic efforts are crucial for enabling the exploration of the structure-activity relationships of this promising class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIHUTUQILHWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572723 | |

| Record name | 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59791-82-1 | |

| Record name | 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis of 2 Piperidin 4 Yl Isoindolin 1 One

Spectroscopic Techniques for Elucidation of Molecular Architecture

A complete portrait of a molecule's structure is often painted by combining several spectroscopic techniques. For 2-(Piperidin-4-yl)isoindolin-1-one, this would involve a multi-faceted approach to confirm its connectivity and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Applications for Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for confirming the molecular skeleton of this compound. One-dimensional NMR techniques such as ¹H and ¹³C NMR would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The expected chemical shifts would be influenced by the electron-withdrawing nature of the isoindolinone core and the geometry of the piperidine (B6355638) ring.

Advanced two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the piperidine and isoindolinone moieties. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Vibrational Analysis for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring, typically expected in the range of 1680-1630 cm⁻¹. The N-H stretching vibration of the piperidine ring would appear as a moderate band in the 3500-3300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would also be observable.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to deduce the structural connectivity of the compound, further corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the conformation of both the piperidine and isoindolinone rings in the crystalline form.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperidine ring and the C=O group of the isoindolinone, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the packing of the molecules in the crystal lattice.

Computational Conformational Analysis and Energy Landscapes

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the conformational preferences and energetic properties of this compound. Using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), it would be possible to perform a systematic conformational search to identify the low-energy conformers of the molecule.

The calculations would involve exploring the rotational barriers around the single bond connecting the piperidine and isoindolinone rings, as well as the ring-puckering of the piperidine moiety. The results of such a study would be an energy landscape, illustrating the relative stabilities of the different conformations. These theoretical predictions could then be compared with experimental data from NMR or X-ray crystallography to provide a more complete understanding of the molecule's structural dynamics.

Computational and Theoretical Investigations of 2 Piperidin 4 Yl Isoindolin 1 One

Molecular Modeling and Docking Studies for Hypothetical Target Interactions

Molecular modeling and docking are pivotal in identifying potential biological targets for a given compound. For 2-(Piperidin-4-yl)isoindolin-1-one, these studies have explored its binding affinity with various proteins implicated in disease pathways. The isoindolinone and piperidine (B6355638) moieties are common scaffolds in many biologically active molecules, suggesting a broad range of potential targets. mdpi.com

Docking simulations have been performed to predict the interaction of this compound with enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov These studies suggest that the piperidine ring can interact with key residues in the active site of the enzyme. nih.gov For instance, in a study of a similar compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, docking predicted interactions with Trp84, Phe330, and Asp72 in the AChE binding cavity. nih.gov

Furthermore, given the structural similarities to known inhibitors, other hypothetical targets include protein kinases and cytochrome P450 enzymes. researchgate.net Molecular docking studies help to visualize the binding modes and estimate the binding free energy, providing a rationale for prioritizing compounds for synthesis and biological testing.

Table 1: Hypothetical Docking Data for this compound with Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase | 4EY7 | -9.2 | Trp84, Phe330, Asp72 |

| Protein Kinase (Akt1) | 6HHF | -8.5 | Leu156, Gly232, Thr291 |

| Cytochrome P450 | 1JIP | -7.8 | Arg97, Ala297, Phe473 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. niscpr.res.inresearchgate.net For this compound, DFT calculations provide valuable information about its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

The calculated HOMO and LUMO energies are critical for predicting a molecule's reactivity. A small HOMO-LUMO energy gap generally indicates a more reactive molecule. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density distribution and helps identify regions prone to electrophilic and nucleophilic attack. researchgate.net These theoretical calculations are essential for understanding the intrinsic chemical properties of the molecule and how it might interact with biological macromolecules. niscpr.res.inresearchgate.net

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 25.1 ų |

In Silico Prediction of Molecular Interaction Profiles

In silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of drug candidates. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with undesirable properties.

For this compound, various computational models can predict its lipophilicity (log P), aqueous solubility, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like cytochrome P450s. mdpi.com These predictions are based on the molecule's structural features and are compared against databases of known drugs. For example, machine learning models can be employed to predict drug-target interactions based on large datasets of known interactions. nih.gov

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Intestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Moderate | May cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindolinone-Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For isoindolinone-piperidine derivatives, QSAR studies are instrumental in understanding how structural modifications influence their potency and selectivity. nih.govnih.gov

In a QSAR study, a set of isoindolinone-piperidine analogs would be synthesized and their biological activity against a specific target measured. Various molecular descriptors, such as steric, electronic, and hydrophobic properties, are then calculated for each analog. researchgate.net Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that predicts activity based on these descriptors. nih.gov A robust QSAR model can then guide the design of new, more potent derivatives by identifying the key structural features required for activity. nih.gov For example, a QSAR study on piperidine derivatives might reveal that the presence of a specific substituent on the piperidine ring is crucial for high inhibitory activity. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 2 Piperidin 4 Yl Isoindolin 1 One Analogues

Impact of Isoindolinone Core Modifications on Molecular Recognition

The isoindolinone core is a well-established pharmacophore present in numerous bioactive molecules and approved drugs. nih.govmdpi.com Its rigid, bicyclic structure serves as a crucial anchor for positioning other functional groups for optimal interaction with biological targets. mdpi.com Modifications to this core can significantly alter the compound's binding affinity and selectivity.

The fundamental structure of the isoindolinone scaffold is considered a key element for interaction with various enzymes and receptors. nih.gov Research on related heterocyclic compounds has shown that the planarity and electronic nature of the ring system are often critical for activity. For instance, in studies of similar lactam-containing molecules, variations in the position or co-planarity of the lactam ring led to a significant decrease in biological activity. drugbank.com The carbonyl group within the isoindolinone core is frequently involved in forming key hydrogen bonds with target proteins. For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, the carbonyl at the C-2 position is predicted to form an important hydrogen bond with the backbone of specific amino acid residues like Tyr631. beilstein-journals.org

Furthermore, substitutions on the aromatic portion of the isoindolinone ring can modulate activity. The introduction of different functional groups can influence the molecule's electronic properties, lipophilicity, and potential for additional interactions with the target's binding pocket.

Influence of Piperidine (B6355638) Ring Substituents and Nitrogen Atom Variations on Binding Features

The piperidine moiety of 2-(piperidin-4-yl)isoindolin-1-one and its analogues plays a pivotal role in determining binding characteristics, often by interacting with solvent-exposed regions of the target protein. nih.gov Consequently, there is often a high degree of tolerance for various substitutions on this ring.

Studies on related scaffolds have demonstrated that introducing substituents on the piperidine ring can significantly impact binding affinity. For example, the introduction of hydrophobic substituents on the nitrogen atom of a piperidine ring has been shown to enhance binding affinity for the estrogen receptor α (ERα). nih.gov Similarly, adding four methyl groups adjacent to the piperidine ring nitrogen atom also markedly improved ERα binding. nih.gov

The conformation of the piperidine ring is another critical factor. The use of bridged piperidine analogues, such as quinuclidine (B89598), can constrain the ring into specific conformations (e.g., a boat conformation) and provide valuable insights into the preferred geometry for receptor binding. nih.gov Despite the conformational rigidity, these bridged analogues can maintain or even improve binding affinity, suggesting that the target receptor can accommodate deviations from the typical chair conformation of the piperidine ring. nih.gov Altering the size or polarity of the piperidine ring can, however, be detrimental to activity, as observed in studies of aldo-keto reductase inhibitors where such changes led to diminished potency. drugbank.com

Below is a table summarizing the effects of piperidine modifications in analogous systems:

| Compound/Modification | Target | Effect on Binding Affinity (IC₅₀) | Reference |

| Reference Compound 1 | P2Y₁₄R | 7.96 nM | nih.gov |

| Quinuclidine replacement (Compound 5) | P2Y₁₄R | 20.0 nM (3-fold less potent) | nih.gov |

| (S,S,S) 2-Azanorbornane enantiomer (Compound 15) | P2Y₁₄R | Higher affinity than reference | nih.gov |

| N-Acetyl-2,2,6,6-tetramethylpiperidine derivative (3b) | ERα | High binding affinity | nih.gov |

Bioisosteric Replacements within the Isoindolinone-Piperidine Scaffold

Bioisosteric replacement is a widely used strategy in drug design to enhance potency, improve physicochemical properties, or secure novel intellectual property. nih.gov This involves substituting a functional group with another that possesses similar physical or chemical properties.

Within the this compound framework, several bioisosteric replacements can be envisioned. For example, the lactam of the isoindolinone core could potentially be replaced by other cyclic structures. In related research, replacing a rigid piperazine (B1678402) ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, even while retaining enzymatic activity, highlighting the importance of the ring's conformational rigidity. nih.gov

The piperidine ring itself is also a candidate for bioisosteric replacement. In the development of P2Y₁₄R antagonists, replacing the piperidine with a quinuclidine moiety was tolerated, albeit with a slight decrease in affinity. nih.gov This suggests that other constrained cyclic amines could be viable substitutes. The goal of such replacements is often to maintain the key binding interactions while altering properties like solubility, metabolic stability, or basicity. nih.gov

Scaffold Hopping Strategies to Explore Related Chemotypes

Scaffold hopping is a more profound modification in drug design, where the central core of a molecule is replaced with a structurally different scaffold while preserving the original's biological activity. nih.govnih.gov This approach is valuable for discovering novel chemical series with improved drug-like properties or for circumventing existing patents. nih.gov

Starting from the this compound chemotype, scaffold hopping could involve replacing the isoindolinone core with other bicyclic or heterocyclic systems that can spatially orient the piperidine moiety in a similar fashion. For example, researchers have successfully used shape-based scaffold hopping to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in inhibitors with improved physicochemical properties and brain penetration. nih.gov

In another example, a quinazolinone moiety was successfully replaced by a pyrimidine dione (B5365651) to identify Alogliptin, a potent and selective DPP-4 inhibitor. beilstein-journals.org This demonstrates that significant alterations to the core scaffold can be made while retaining or even improving the desired biological profile. The key to a successful scaffold hop is the retention of the critical pharmacophoric elements—the hydrogen bond donors and acceptors, hydrophobic regions, and ionic interaction points—that are essential for molecular recognition.

Mechanistic Investigations of Biological Activities of 2 Piperidin 4 Yl Isoindolin 1 One Preclinical and Non Clinical Focus

Molecular Mechanisms of Enzyme Inhibition (e.g., Kinases, Hydrolases)

The isoindolin-1-one (B1195906) scaffold is a versatile backbone that has been incorporated into numerous enzyme inhibitors. researchgate.net The nature and position of substituents on the isoindolin-1-one ring system significantly influence their inhibitory potency and selectivity.

Derivatives of isoindolinone have demonstrated inhibitory activity against several classes of enzymes. For instance, certain isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes. nih.gov Other related structures have been investigated as potential urease inhibitors. researchgate.net The indolin-2-one scaffold, a close structural relative, is a well-established core for kinase inhibitors, with sunitinib being a notable example that targets vascular endothelial growth factor receptors (VEGFRs). nih.gov The mechanism of action for such kinase inhibitors often involves competitive binding at the ATP-binding site of the enzyme.

The piperidine (B6355638) moiety can also contribute to enzyme inhibition. For example, piperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4). mdpi.com Therefore, a hybrid molecule like 2-(Piperidin-4-yl)isoindolin-1-one could potentially exhibit dual inhibitory activities or a novel inhibitory profile resulting from the combination of these two pharmacophores.

| Enzyme Class | Example of Inhibited Enzyme | Moiety Implicated | Potential Mechanism |

| Hydrolases | Carbonic Anhydrase I & II | Isoindolinone | Interaction with active site zinc ion |

| Urease | Isoindolinone | Chelating active site nickel ions | |

| Dipeptidyl Peptidase-4 (DPP-4) | Piperidine | Interaction with the S1 pocket of the active site | |

| Kinases | Vascular Endothelial Growth Factor Receptors (VEGFRs) | Indolin-2-one (related scaffold) | ATP-competitive inhibition |

Ligand-Receptor Interaction Mechanisms and Modulatory Effects

The piperidine ring is a common feature in many ligands that target a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The nitrogen atom in the piperidine ring is often protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in the receptor binding pocket.

| Receptor Class | Example of Target Receptor | Moiety Implicated | Potential Interaction Mechanism |

| GPCRs | Histamine H3 Receptor | Piperidine | Antagonistic binding, ionic and hydrophobic interactions |

| Sigma Receptors | Sigma-1 Receptor | Piperidine | High-affinity binding, potential for allosteric modulation |

Identification and Validation of Molecular Targets for Isoindolinone-Piperidine Compounds

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For a compound like this compound, a combination of computational and experimental approaches would be necessary.

In Silico Approaches: Molecular docking studies can be employed to predict the binding of the compound to the active sites of a panel of known enzymes and receptors. This can help to prioritize potential targets for experimental validation.

In Vitro Screening: The compound can be screened against a broad panel of kinases, proteases, and other enzymes, as well as a variety of receptors, to identify potential interactions. Techniques such as enzymatic assays and radioligand binding assays are commonly used.

Cell-Based Assays: Once potential targets are identified, cell-based assays can be used to confirm the compound's activity in a more biologically relevant context. This can involve measuring changes in downstream signaling pathways or cellular processes that are known to be regulated by the target.

For isoindolinone-piperidine compounds, potential targets could include, but are not limited to, kinases, carbonic anhydrases, and receptors known to bind piperidine-containing ligands.

In Vitro Cellular Pathway Modulation Studies (e.g., specific signaling cascades, protein interactions)

Following the identification of molecular targets, in vitro studies are essential to understand how these compounds modulate cellular signaling pathways. For instance, if a this compound derivative is found to inhibit a specific kinase, subsequent studies would focus on the downstream effects of this inhibition. This could involve:

Western Blotting: To assess the phosphorylation status of the kinase's substrates and other downstream signaling proteins.

Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the signaling pathway.

Cell Proliferation and Apoptosis Assays: To determine the functional consequences of pathway modulation.

The isoindolinone scaffold is present in molecules like lenalidomide (B1683929), which is known to modulate the immune system through its interaction with the E3 ubiquitin ligase complex. mdpi.com This highlights the potential for isoindolinone-piperidine compounds to have complex effects on cellular pathways that may not be immediately obvious from their primary molecular target.

DNA and RNA Interaction Mechanisms

While the primary mechanisms of action for many isoindolinone and piperidine derivatives involve interactions with proteins, the potential for direct interactions with nucleic acids should not be entirely dismissed. Some small molecules are capable of intercalating into DNA or binding to specific RNA structures. However, based on the known biological activities of related compounds, it is less likely that direct interaction with DNA or RNA is the primary mechanism of action for this compound. The biological effects of similar compounds are more commonly attributed to their interactions with specific protein targets. Further research would be required to definitively rule out any direct nucleic acid interactions.

Emerging Applications and Future Research Directions for 2 Piperidin 4 Yl Isoindolin 1 One

Application as Chemical Probes for Biological Systems

The isoindolinone-piperidine framework is emerging as a valuable tool for creating chemical probes to investigate complex biological systems. Derivatives of this structure have demonstrated significant biological activity, which can be harnessed to study cellular processes and mechanisms of action.

Recent research has focused on the design and synthesis of novel isoindolin-1-one (B1195906) derivatives that incorporate a piperidine (B6355638) moiety, revealing their potential as antibacterial agents. nih.govacs.org These compounds have shown promising activity against various phytopathogenic bacteria. nih.govacs.org For instance, a specific derivative, designated as Y8, exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for bacterial blight in rice. nih.govacs.org The half-maximal effective concentration (EC50) of Y8 against Xoo was found to be 21.3 µg/mL, which is more potent than the commercial bactericide thiediazole copper (EC50 = 53.3 µg/mL). nih.govacs.org

The utility of these compounds as chemical probes is underscored by mechanistic studies. Scanning electron microscopy (SEM) revealed that the Y8 derivative induces the collapse of the Xoo cell membrane. nih.govacs.org Furthermore, proteomic analysis indicated that Y8 may act as a multifunctional agent by affecting the formation of bacterial biofilms, thereby exerting its antibacterial effects. nih.govacs.org These findings highlight the potential of the 2-(piperidin-4-yl)isoindolin-1-one scaffold in developing probes to elucidate the intricacies of bacterial cell wall integrity and biofilm formation.

| Derivative | Target Organism | EC50 (µg/mL) | Observed Mechanism of Action | Reference |

| Y8 | Xanthomonas oryzae pv. oryzae (Xoo) | 21.3 | Induces cell membrane collapse, affects biofilm formation | nih.govacs.org |

| Thiediazole copper (control) | Xanthomonas oryzae pv. oryzae (Xoo) | 53.3 | Not specified | nih.govacs.org |

Potential in Material Science and Analytical Chemistry

The heterocyclic structure of isoindolinones suggests their potential utility in the fields of material science and analytical chemistry. Analogous heterocyclic compounds have been investigated for their unique optical and electronic properties.

Some isoindolinone analogues have been noted for their electro-optical activities and have found use as dyes. nih.gov This is attributed to the conjugated π-system within the isoindolinone core, which can be tailored through chemical modification to absorb and emit light at specific wavelengths. The incorporation of the piperidine group in this compound could further modulate these properties.

Furthermore, related heterocyclic structures, such as 4-hydroxyquinolin-2-ones, have shown potential as UV absorbers and optical brighteners. researchgate.net These applications are critical in the development of materials with enhanced stability against photodegradation and for improving the visual appearance of various products. The structural similarities suggest that the isoindolinone-piperidine scaffold could be explored for similar purposes.

| Potential Application | Relevant Property | Structural Basis (Inferred) | Reference |

| Organic Dyes | Light absorption/emission | Extended π-conjugation in the isoindolinone core | nih.gov |

| UV Absorbers | Absorption of UV radiation | Aromatic and heterocyclic ring systems | researchgate.net |

| Optical Brighteners | Fluorescence | Ability to absorb UV light and re-emit in the blue region of the visible spectrum | researchgate.net |

Development of Novel and Sustainable Synthetic Methodologies for Heterocyclic Compounds

The growing importance of isoindolinone-containing compounds has prompted the development of new and more sustainable methods for their synthesis. These efforts focus on improving efficiency, reducing waste, and utilizing environmentally friendly conditions.

One innovative approach involves a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters. rsc.org This method employs a catalytic amount of an organocatalyst, fluorous phosphine (B1218219), in green solvents at room temperature, yielding a variety of isoindolinones in good to excellent yields without the need for purification by column chromatography. rsc.org A key advantage of this protocol is the recyclability of both the catalyst and the solvents, which significantly minimizes resource consumption and waste generation. rsc.org

Another sustainable method is an efficient one-pot synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols. nih.gov This reaction proceeds under mild, metal-free conditions, making it an environmentally benign and effective route to isoindolinones. nih.gov Additionally, a two-step synthetic procedure starting from 2-cyanobenzaldehyde (B126161) has been reported to produce 3-substituted isoindolin-1-ones in fair to high yields. nih.gov

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Reference |

| Tandem Reaction | 2-Cyanobenzaldehydes, α,β-unsaturated ketones/esters | Fluorous phosphine (organocatalyst) | Room temperature, green solvents | High efficiency, recyclable catalyst and solvents, no chromatography | rsc.org |

| One-Pot Synthesis | 2-Benzoylbenzoic acid, alcohols | Chlorosulfonyl isocyanate | Mild, metal-free | Sustainable, effective | nih.gov |

| Two-Step Synthesis | 2-Cyanobenzaldehyde, 2-(2-nitrophenyl)acetonitrile or 2-nitroaniline (B44862) derivatives | Triethylamine | Economical, fair-to-high yields | Economical, good yields | nih.gov |

Advanced Computational Design and Optimization of Isoindolinone-Piperidine Constructs

Advanced computational techniques are playing an increasingly crucial role in the design and optimization of new molecules based on the isoindolinone-piperidine scaffold. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into the structural requirements for desired biological activities.

Computational studies on various piperidine derivatives have successfully established robust QSAR models. nih.gov For example, 3D and 2D autocorrelation descriptors have been used to develop multiple linear regression (MLR) models for furan-pyrazole piperidine derivatives, which have shown inhibitory activity against the Akt1 kinase. nih.gov These models are rigorously validated to ensure their stability and predictive power. nih.gov

Molecular docking is another powerful tool used to predict the binding orientation of a ligand within the active site of a target protein. For isoindoline-1,3-dione derivatives, docking studies have elucidated key interactions with enzymes like cyclooxygenase (COX), revealing hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com Similarly, fragment-based QSAR and molecular docking have been employed to identify novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net These computational approaches allow for the virtual screening of large compound libraries and the rational design of new, more potent derivatives of this compound for various therapeutic applications.

| Computational Method | Application | Example Scaffold | Key Findings/Outcomes | Reference |

| QSAR Modeling (GA-MLR) | Predicting biological activity | Furan-pyrazole piperidines | Development of predictive models for Akt1 inhibitory activity (r²: 0.742-0.832) | nih.gov |

| Molecular Docking | Elucidating binding modes | Isoindoline-1,3-dione derivatives | Identification of key interactions with COX-1 and COX-2 active sites | mdpi.com |

| Fragment-based QSAR & Molecular Docking | Designing novel inhibitors | Piperidine derivatives | Identification of potent HDM2 inhibitors to restore p53 function | researchgate.net |

Q & A

Q. What are the standard protocols for synthesizing 2-(Piperidin-4-yl)isoindolin-1-one in academic research?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

Cyclization : Formation of the isoindolin-1-one core via intramolecular amidation or nucleophilic substitution.

Piperidine Integration : Introduction of the piperidin-4-yl moiety using coupling reagents (e.g., EDCI/HOBt) or reductive amination .

Purification : Column chromatography or recrystallization to isolate the compound.

Key Validation :

- Structural Confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy .

- Purity Assessment : HPLC (>95% purity) and elemental analysis .

Q. Example Table: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | DMF, 80°C, 12h | 65 | 92% |

| Piperidine Coupling | EDCI/HOBt, RT, 24h | 45 | 88% |

| Final Purification | Ethyl acetate/hexane | 78 | 98% |

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Methodological Answer:

- Chromatographic Methods : HPLC or UPLC with UV detection to quantify impurities (<0.1% threshold) .

- Spectroscopic Techniques :

- NMR : Assign peaks to confirm substituent positions (e.g., piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Match observed molecular ion ([M+H]⁺) with theoretical mass (±2 ppm tolerance) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for high-yield synthesis of this compound?

Methodological Answer:

Q. Example Table: Factorial Design Results

| Condition Combination | Yield (%) | Significance (p-value) |

|---|---|---|

| DMF, 50°C, 12h | 78 | <0.01 |

| THF, RT, 24h | 32 | 0.15 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., cell line specificity, assay protocols). For example:

- Case : Discrepancies in IC₅₀ values for kinase inhibition.

- Resolution : Validate using identical kinase isoforms (e.g., EGFR L858R vs. wild-type) and ATP concentrations .

- Statistical Validation : Apply Bland-Altman plots or Cohen’s kappa to assess inter-laboratory variability .

Q. What advanced techniques are used to analyze the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) between the compound and proteins (e.g., receptors).

- X-ray Crystallography : Resolve 3D binding modes (e.g., piperidine moiety occupying hydrophobic pockets) .

- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers design experiments to assess the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂).

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at piperidine C4) .

- Cross-Species Comparison : Compare metabolic pathways in human vs. murine models to predict in vivo behavior .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.